N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide
Description
N-[(1R)-1-Phenylethyl]naphthalene-1-carboxamide is a chiral naphthalene-carboxamide derivative characterized by a phenylethyl group at the carboxamide nitrogen. The (1R)-stereochemistry of the phenylethyl moiety introduces chirality, which may influence biological activity, catalytic properties, or material applications.
Properties
CAS No. |
74841-43-3 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-14(15-8-3-2-4-9-15)20-19(21)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21)/t14-/m1/s1 |
InChI Key |
NZESDFYICHCDPC-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with (1R)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthylmethylamine derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthylmethylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated that derivatives of naphthalene-1-carboxamides exhibit significant antimycobacterial properties. In a study involving a series of ring-substituted naphthalene-1-carboxanilides, compounds such as N-(2-methoxyphenyl)naphthalene-1-carboxamide showed two-fold higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like rifampicin and ciprofloxacin . This suggests that N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide may have potential as a lead compound for developing new antimycobacterial agents.
Receptor Interaction
Naphthalene derivatives, including this compound, have been studied for their interactions with various receptors. These compounds are known to act as partial/full agonists at cannabinoid receptors (CB1), which are implicated in several physiological processes, including pain modulation and appetite regulation . Understanding these interactions can lead to therapeutic applications in treating conditions such as chronic pain and obesity.
Photosynthetic Electron Transport Inhibition
The compound's potential extends into environmental science, particularly concerning photosynthesis. Studies have indicated that certain naphthalene derivatives can inhibit photosynthetic electron transport in isolated chloroplasts from spinach (Spinacia oleracea L.) . This property could be explored for developing herbicides or studying the ecological impact of chemical pollutants on plant life.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves acylation reactions that can be tailored to produce various derivatives with modified biological activities . The structure-activity relationship (SAR) studies reveal that substituents on the naphthalene ring significantly influence the compound's lipophilicity and biological activity, which is crucial for optimizing its pharmacological properties .
Study on Antimycobacterial Efficacy
A notable study evaluated the efficacy of various naphthalene carboxamides against Mycobacterium avium. The findings highlighted that modifications in the phenyl group significantly enhanced antimycobacterial activity while maintaining low cytotoxicity against human cell lines . This demonstrates the compound's potential as a safer alternative to existing treatments.
Cannabinoid Receptor Agonism
Another research effort focused on the binding affinity of naphthalene derivatives at cannabinoid receptors, revealing that some compounds exhibited higher binding affinity than natural cannabinoids like THC . This opens avenues for developing synthetic cannabinoids with tailored therapeutic effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparison of Substituted Naphthalene-1-carboxamides
Key Findings :
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and bromo (Br) substituents enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .
- Methoxy and Methyl Groups : Derivatives like N-(2-methoxyphenyl) and N-(3-methylphenyl)naphthalene-1-carboxamide exhibit 2–3× higher antimycobacterial activity than rifampicin, attributed to optimized lipophilicity and electronic effects .
Functional Group Modifications: Carboxamide vs. Thiocarboxamide
Replacing the carboxamide oxygen with sulfur (thiocarboxamide) alters electronic properties and bioactivity:
- Catalytic Activity: The thiocarboxamide derivative (S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-thiocarboxamide achieves 84% enantiomeric excess in organocatalysis, outperforming the carboxamide version in asymmetric synthesis .
- Antimicrobial Activity : Carboxamides with hydroxyl groups (e.g., N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide) show potent antimycobacterial activity (MIC = 8–16 μg/mL) with low cytotoxicity, whereas thiocarboxamides are less explored in this context .
Stereochemical Influence
The (1R)-phenylethyl configuration in this compound introduces enantioselectivity. For example:
- Racemic Mixtures : Mechanical mixing of (1R)- and (1S)-phenylethyl derivatives of benzothiazine-carboxamides yields racemic crystals with distinct melting points (207–209°C), highlighting the importance of stereochemistry in crystallization behavior .
- Biological Selectivity : Enantiopure thiocarboxamides exhibit superior catalytic enantioselectivity compared to racemic mixtures, suggesting that the (1R)-configuration in the target compound may enhance target binding in chiral environments .
Biological Activity
N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:
- Antifungal Activity : The compound has demonstrated effectiveness against several fungal strains, making it a candidate for antifungal drug development. For instance, studies have shown that similar naphthalene derivatives possess antifungal properties through the inhibition of ergosterol biosynthesis in fungal membranes .
- Inhibition of Enzymatic Activity : It has been reported that compounds in this class can inhibit specific enzymes, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is implicated in DNA repair mechanisms. Inhibition of TDP1 can enhance the efficacy of certain chemotherapeutic agents .
Case Studies
- Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various naphthalene derivatives, including this compound, against Candida albicans and Aspergillus species. The results indicated a significant reduction in fungal growth at low micromolar concentrations, suggesting potent antifungal activity .
- Cancer Research : In another investigation focusing on cancer therapeutics, this compound was tested for its ability to sensitize cancer cells to chemotherapy. The compound was shown to enhance the cytotoxic effects of doxorubicin in breast cancer cell lines by inhibiting TDP1 activity, leading to increased DNA damage and apoptosis .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
